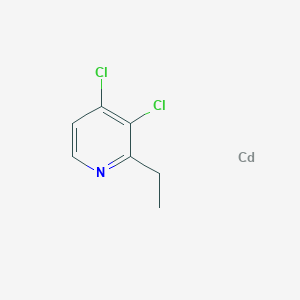

Cadmium;3,4-dichloro-2-ethylpyridine

Description

Cadmium;3,4-dichloro-2-ethylpyridine is a coordination complex where cadmium ions are likely bound to a pyridine-derived ligand substituted with chlorine and ethyl groups. For instance, substituted pyridines such as 2-chloro-4-iodo-3-methylpyridine () and 3,6-dichloropyridine-2-carboxylic acid () highlight the prevalence of halogen and alkyl modifications in pyridine chemistry. These substitutions influence electronic properties, solubility, and metal-binding affinity, which are critical for applications in catalysis, materials science, or pharmaceuticals .

Propriétés

Numéro CAS |

116086-43-2 |

|---|---|

Formule moléculaire |

C7H7CdCl2N |

Poids moléculaire |

288.45 g/mol |

Nom IUPAC |

cadmium;3,4-dichloro-2-ethylpyridine |

InChI |

InChI=1S/C7H7Cl2N.Cd/c1-2-6-7(9)5(8)3-4-10-6;/h3-4H,2H2,1H3; |

Clé InChI |

UYOOYUNHTQQJLN-UHFFFAOYSA-N |

SMILES canonique |

CCC1=NC=CC(=C1Cl)Cl.[Cd] |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of Cadmium;3,4-dichloro-2-ethylpyridine typically involves the reaction of cadmium salts with 3,4-dichloro-2-ethylpyridine under controlled conditions. One common method is the reaction of cadmium chloride with 3,4-dichloro-2-ethylpyridine in an organic solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete reaction and formation of the desired product .

Analyse Des Réactions Chimiques

Cadmium;3,4-dichloro-2-ethylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form cadmium oxide and other oxidation products.

Reduction: Reduction reactions can convert the cadmium ion to its metallic form.

Substitution: The chlorine atoms in the 3,4-dichloro-2-ethylpyridine moiety can be substituted with other functional groups using appropriate reagents and conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Applications De Recherche Scientifique

Cadmium;3,4-dichloro-2-ethylpyridine has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

Biology: The compound can be used in studies involving cadmium’s biological effects and interactions with organic molecules.

Medicine: Research into potential therapeutic applications, although limited due to cadmium’s toxicity.

Industry: Used in the development of materials and catalysts for various industrial processes.

Mécanisme D'action

The mechanism of action of Cadmium;3,4-dichloro-2-ethylpyridine involves the interaction of cadmium ions with biological molecules. Cadmium can bind to proteins and enzymes, disrupting their normal function. The 3,4-dichloro-2-ethylpyridine moiety can interact with cellular components, potentially leading to changes in cellular processes and signaling pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares Cadmium;3,4-dichloro-2-ethylpyridine with related pyridine derivatives based on substituent effects, physicochemical properties, and spectroscopic data inferred from the evidence.

Table 1: Structural and Physicochemical Comparison

*Estimated properties based on ligand analogs.

Key Observations:

Substituent Effects: Chlorine Groups: Chlorine atoms increase molecular weight and electronegativity, enhancing metal-binding capacity (e.g., cadmium coordination) compared to non-halogenated pyridines . Ethyl vs. Amino vs. Carboxylic Acid Groups: Amino-substituted pyridines (e.g., 2-aminopyridines in ) exhibit basicity and hydrogen-bonding capability, whereas carboxylic acid derivatives () are acidic and polar .

Spectroscopic Trends :

- ¹H NMR : Aromatic protons in substituted pyridines typically resonate between δ 6.5–8.2 ppm, influenced by electron-withdrawing groups (e.g., Cl⁻) that deshield adjacent protons .

- 13C NMR : Pyridine ring carbons appear between δ 116–156 ppm, with downfield shifts observed for carbons adjacent to electronegative substituents .

Thermal Stability :

- Pyridine derivatives with multiple chloro groups (e.g., 3,6-dichloropyridine-2-carboxylic acid) often exhibit higher melting points due to increased intermolecular forces, though specific data for the cadmium complex is lacking .

Research Findings and Limitations

- Coordination complexes typically involve refluxing metal salts with ligands in polar solvents, a method inferred from analogous syntheses .

- Analytical Challenges : highlights advanced techniques (e.g., ICP-MS) for cadmium detection, which would be critical for quantifying this compound in biological or environmental matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.